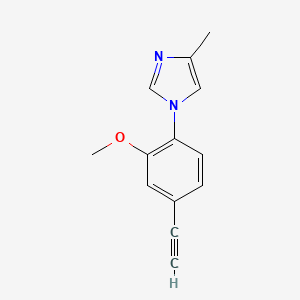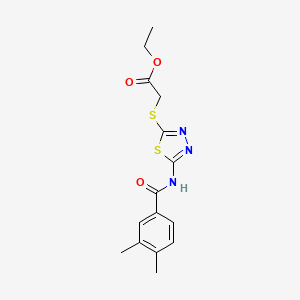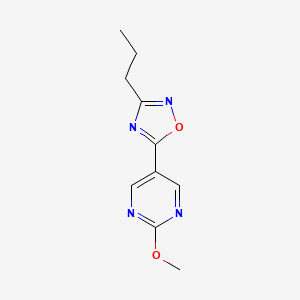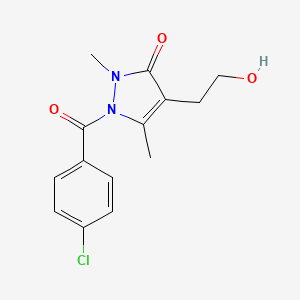
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole
Vue d'ensemble
Description
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole, also known as EMI, is a chemical compound that has been studied for its potential applications in biomedical research and other laboratory experiments. EMI is a derivative of imidazole, an organic compound found in many organisms, and is composed of a five-member ring structure with two nitrogen atoms and three carbon atoms. EMI has been used in a variety of applications, including as a fluorescent probe for imaging and as an inhibitor of enzymes.
Applications De Recherche Scientifique
Synthesis and Characterization
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole, like its related compounds, undergoes various synthesis methods for characterization and further applications. For instance, synthesis and spectral characterization studies of related imidazole derivatives have been conducted to understand their structure and properties, using techniques such as NMR and FT-IR spectral analysis (Ramanathan, 2017).
Biological Studies
Imidazole derivatives, including 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole, have been noted for their biological significance. They possess pharmacological importance due to their presence in compounds with antimicrobial and anticancer activities. This highlights the potential use of these compounds in the development of new drugs and treatments (Ramanathan, 2017).
Optical Properties
The optical properties of similar imidazole derivatives have been studied both experimentally and theoretically. These studies include fluorescence enhancement in the presence of transition metal ions and quantum chemical calculations. This research indicates potential applications in fields like chemosensors and nonlinear optics (Jayabharathi et al., 2012).
Physical Properties
The physical properties of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole and its derivatives, such as vapor pressures and enthalpies of vaporization, have been measured and analyzed. This data is valuable for practical applications requiring precise physical property knowledge, including industrial processing and formulation (Emel’yanenko et al., 2017).
Photochromism and Catalytic Activity
Certain imidazole derivatives exhibit photochromism, changing color upon light exposure, which can be utilized in the development of photoresponsive materials. Additionally, their use in catalysis, such as in hydrogen production from formic acid, demonstrates their potential in sustainable energy solutions (Bai et al., 2010; Patra et al., 2021)(Patra et al., 2021).
Propriétés
IUPAC Name |
1-(4-ethynyl-2-methoxyphenyl)-4-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-4-11-5-6-12(13(7-11)16-3)15-8-10(2)14-9-15/h1,5-9H,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCDRDHCECSGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2633991.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2633992.png)
![1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2633993.png)

![5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2633996.png)
![2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride](/img/structure/B2633997.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide](/img/structure/B2634002.png)
![Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate](/img/structure/B2634003.png)
![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2634004.png)


![1-[3-Chloro-5-(trifluoromethyl)benzoyl]-4-methylpiperazine-2-carbonitrile](/img/structure/B2634009.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-N-(cyanomethyl)-N-cyclopropylpropanamide](/img/structure/B2634011.png)